molecular formula C26H29N3O3 B2676539 N-({1-[4-(2,6-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e CAS No. 919972-53-5

N-({1-[4-(2,6-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e

Cat. No. B2676539
CAS RN: 919972-53-5
M. Wt: 431.536
InChI Key: VWLOXHIOYLZNFG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of VU0424238 is based on the benzimidazole nucleus, which is a constituent of many bioactive heterocyclic compounds . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Scientific Research Applications

Anticancer Properties

Indole derivatives have gained attention due to their potential as anticancer agents. This compound’s unique structure may contribute to its ability to inhibit cancer cell growth. Researchers are investigating its impact on various cancer types, including breast, lung, and colon cancers. Preliminary studies suggest that it interferes with cell signaling pathways, induces apoptosis (programmed cell death), and inhibits angiogenesis (blood vessel formation) in tumors .

Antimicrobial Activity

Indole derivatives often exhibit antimicrobial properties. This compound could be explored as a potential antibiotic or antifungal agent. Researchers are studying its efficacy against bacterial strains, including drug-resistant ones. Its mechanism of action may involve disrupting microbial membranes or interfering with essential cellular processes .

Neuroprotective Effects

Indole-based compounds have shown promise in neuroprotection. This compound might play a role in preventing neurodegenerative diseases by modulating oxidative stress, inflammation, and neuronal survival pathways. Investigations are ongoing to understand its impact on conditions like Alzheimer’s and Parkinson’s disease .

Anti-inflammatory Potential

Indoles are known for their anti-inflammatory properties. This compound could be relevant in managing chronic inflammatory conditions. Researchers are examining its effects on inflammatory mediators, cytokines, and immune responses. It may offer therapeutic benefits for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Cardiovascular Applications

Indole derivatives have implications for cardiovascular health. This compound’s effects on blood vessels, platelet aggregation, and lipid metabolism are being studied. It might contribute to preventing atherosclerosis and thrombosis. Further research is needed to validate its cardiovascular benefits .

Metabolic Disorders

Indoles play a role in metabolic regulation. This compound could impact glucose homeostasis, lipid metabolism, and insulin sensitivity. Researchers are investigating its potential in managing diabetes and obesity-related complications. Its interaction with cellular receptors and enzymes is of interest .

Other Applications

Beyond the mentioned fields, this compound’s unique structure may have additional applications. Researchers might explore its use in imaging (e.g., fluorescent probes), enzyme inhibition, or as a scaffold for drug development. Its versatility warrants further investigation .

properties

IUPAC Name

N-[1-[1-[4-(2,6-dimethylphenoxy)butyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-18-10-8-11-19(2)24(18)32-16-7-6-15-29-22-13-5-4-12-21(22)28-25(29)20(3)27-26(30)23-14-9-17-31-23/h4-5,8-14,17,20H,6-7,15-16H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLOXHIOYLZNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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